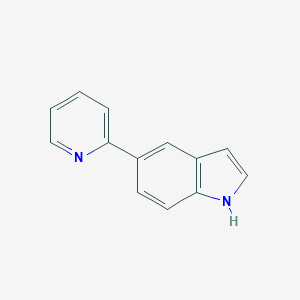
5-(Pyridin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
The indole scaffold, including derivatives like 5-(Pyridin-2-yl)-1H-indole, exhibits a wide range of biological activities:
- Anticancer Activity : Numerous studies have reported that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from the indole structure have shown promising results against different cancer cell lines such as HeLa and A549 .
- Antiviral Properties : Indole derivatives have demonstrated activity against several viruses, including the Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). The structural diversity offered by the pyridine substitution enhances their binding affinity to viral proteins .
- Anti-inflammatory Effects : Research indicates that certain indole derivatives can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis of this compound Derivatives
The synthesis of this compound typically involves methods such as:
- Fischer Indole Synthesis : This method allows for the formation of indoles from phenylhydrazines and ketones or aldehydes.
- Pyridine Substitution Reactions : Various electrophilic substitution reactions can introduce the pyridine moiety to the indole scaffold.
These synthetic routes enable researchers to create a library of derivatives with tailored biological activities .
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
- Cancer Treatment : A study evaluated the anticancer potential of this compound derivatives against breast cancer cell lines. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity .
- Antiviral Research : Another case study focused on the antiviral efficacy of these compounds against HIV. The study found that certain derivatives inhibited viral replication by interfering with reverse transcriptase activity, showcasing their potential as antiviral agents .
- Inflammatory Disease Models : In animal models of inflammation, this compound derivatives demonstrated reduced levels of pro-inflammatory cytokines, indicating their therapeutic potential in managing inflammatory diseases .
Eigenschaften
CAS-Nummer |
117908-10-8 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H10N2/c1-2-7-14-12(3-1)10-4-5-13-11(9-10)6-8-15-13/h1-9,15H |
InChI-Schlüssel |
LKVUGPCFEGORAO-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NC=C3 |
Synonyme |
5-(pyridin-2-yl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















